molecular formula C14H18N2O2 B12573450 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide CAS No. 435291-04-6

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide

Cat. No.: B12573450
CAS No.: 435291-04-6
M. Wt: 246.30 g/mol
InChI Key: ZFVWEJOOKBOBBO-UHFFFAOYSA-N
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Description

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide is a small-molecule benzamide derivative characterized by a cyclopentylcarbonyl group attached to the amino position of a 4-methylbenzamide core. This structure is designed to optimize interactions with kinase domains, particularly mimicking ATP-competitive inhibitors .

Properties

CAS No.

435291-04-6

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

3-(cyclopentanecarbonylamino)-4-methylbenzamide

InChI

InChI=1S/C14H18N2O2/c1-9-6-7-11(13(15)17)8-12(9)16-14(18)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,15,17)(H,16,18)

InChI Key

ZFVWEJOOKBOBBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)NC(=O)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with cyclopentyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Methylbenzoic acid+Cyclopentyl isocyanate3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide\text{4-Methylbenzoic acid} + \text{Cyclopentyl isocyanate} \rightarrow \text{3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide} 4-Methylbenzoic acid+Cyclopentyl isocyanate→3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide

Industrial Production Methods

In an industrial setting, the production of 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzamide derivatives, focusing on substitutions, target selectivity, physicochemical properties, and therapeutic applications. Key analogs include:

2.1. Structural Analogs and Their Modifications
Compound Name Structural Features Key Targets/Applications
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide Cyclopentylcarbonylamino group at position 3, 4-methylbenzamide core Kinases (e.g., PDGFRα, Abl); potential ATP-competitive inhibitor
N-(4-((4-(15-Oxopentadecyl)piperazinyl)methyl)-3-trifluoromethylphenyl)-4-methylbenzamide (7s) Pyrazolopyridinyl ethynyl linker, PROTAC design Bcr-Abl degradation via PROTAC mechanism
3-[(Cyclopropylcarbonyl)amino]-4-methylbenzamide Cyclopropylcarbonylamino substitution (smaller ring vs. cyclopentyl) Calculated LogD 5.5; higher solubility vs. cyclopentyl analog
3-[(Bis(2-chloroethyl)amino]-4-methylbenzamide Bis-chloroethylamino group (alkylating agent) Toxicological profile requires caution; reactive electrophile
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide Methoxy and amino groups at positions 4 and 3 Enhanced hydrogen bonding potential; unknown kinase targets
2.2. Physicochemical and Pharmacokinetic Properties
  • Lipophilicity :
    • Cyclopentyl analog: Higher LogD (estimated >6.0) due to bulky cyclopentyl group, favoring membrane permeability but risking solubility issues.
    • Cyclopropyl analog (): LogD 5.5, suggesting better aqueous solubility .
  • Synthetic Accessibility: PROTAC derivatives (e.g., 7s) show moderate yields (43%), indicating synthetic challenges with complex linkers .

Key Research Findings

  • Kinase Selectivity : Cyclopentyl substitution in benzamides enhances selectivity for kinases with larger ATP-binding pockets (e.g., PDGFRα over VEGFR1) .
  • PROTAC Design : The 4-methylbenzamide core is versatile in PROTACs, enabling degradation of resistant Bcr-Abl mutants (e.g., T315I) .

Biological Activity

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide can be represented as C13H15N2O, with a molecular weight of approximately 217.27 g/mol. The compound features a cyclopentylcarbonyl group attached to an amino group on a 4-methylbenzamide structure, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail these activities:

Antimicrobial Activity

Studies have shown that benzamide derivatives can possess significant antimicrobial properties. For instance, the presence of the cyclopentylcarbonyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increasing its efficacy against bacterial strains.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansLow

Anti-inflammatory Effects

Benzamide derivatives are also known for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes (like COX-2) has been documented in related compounds. This suggests that 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide may have similar effects.

Anticancer Properties

Recent studies indicate that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism is thought to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.

Case Studies and Research Findings

  • Study on Apoptosis Induction
    • A study demonstrated that derivatives similar to 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide could induce apoptosis in various cancer cell lines through PARP inhibition. This was observed in human breast cancer cells where treatment led to increased levels of cleaved caspases, indicating apoptosis activation.
  • Synergistic Effects with Other Agents
    • Research indicated that when used in combination with alkylating agents, compounds like 3-aminobenzamide (a structural analog) showed enhanced sister-chromatid exchanges in cell lines exposed to DNA-damaging agents. This suggests potential synergistic effects that could be further explored for therapeutic applications .
  • In Vivo Studies
    • Animal studies have indicated that administration of similar benzamide derivatives resulted in reduced tumor growth rates compared to controls, supporting their potential use in cancer therapy.

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